1-Hydroxymethylbenzocyclobutene
Overview
Description
1-Hydroxymethylbenzocyclobutene is a chemical compound that has been a subject of research in various fields of chemistry due to its unique structural and reactive properties. It is part of the benzocyclobutene family, known for their potential in organic synthesis and material science.
Synthesis Analysis
The synthesis of 1-Hydroxymethylbenzocyclobutene and its complexes has been explored in several studies. Brands et al. (1995) described the synthesis of tricarbonylchromium complexes of 1-oxobenzocyclobutene and 1-hydroxybenzocyclobutene, focusing on the alcoholate of these complexes and their ring-opening reactions (Brands et al., 1995).
Molecular Structure Analysis
The molecular structure of 1-Hydroxymethylbenzocyclobutene and related compounds has been analyzed in various studies. The configuration of cycloadducts formed from these compounds has been confirmed through X-ray crystal structure analysis, as discussed by Brands et al. (1995) (Brands et al., 1995).
Chemical Reactions and Properties
Various chemical reactions involving 1-Hydroxymethylbenzocyclobutene have been investigated. These include reactions with dienophiles, yielding products with different configurations, as explored by Brands et al. (1995) (Brands et al., 1995). Also, the study of the base cleavage of trimethylsilyl-1,2-dihydrobenzocyclobutenes provided insights into the acidities of different positions in the benzocyclobutene molecule (Eaborn, Najam, & Walton, 1972).
Physical Properties Analysis
Research on the physical properties of 1-Hydroxymethylbenzocyclobutene and related compounds is limited. However, the physical properties can be inferred from studies focusing on the molecular structure and reactivity of these compounds.
Chemical Properties Analysis
The chemical properties of 1-Hydroxymethylbenzocyclobutene have been explored through various reactions and synthetic methods. For instance, the study by Jiang and Shi (2009) on the reaction of methylenecyclobutanes with 1-hydroxybenzotriazole provides insights into the chemical behavior of compounds related to 1-Hydroxymethylbenzocyclobutene (Jiang & Shi, 2009).
Scientific Research Applications
Polymer Synthesis : 1-Hydroxymethylbenzocyclobutene derivatives like 1-Ethoxyvinylbenzocyclobutene have been used to synthesize polymers that can be crosslinked at lower temperatures (100–150 °C) (Pugh, Baker, & Storms, 2013). Such polymers are valuable in various industrial applications due to their temperature-resilient properties.
Organometallic Chemistry : In another application, benzocyclobutene derivatives have been used to synthesize complex organic compounds like naphthalenes and isoquinolines using organometallic methodology (Ramakrishna & Sharp, 2003). This process involves coupling with alkynes or nitriles, demonstrating the utility of these compounds in synthesizing complex organic structures.
Environmental Health : Benzocyclobutene derivatives are also significant in environmental health studies. For instance, the metabolite 1-hydroxypyrene, a product of polycyclic aromatic hydrocarbons (PAHs) metabolism, is used as a biomarker to assess exposure to PAHs (Strickland, Kang, & Sithisarankul, 1996). These studies are crucial in understanding and mitigating the health risks associated with environmental pollutants.
Medicinal Chemistry and Biomaterials : In medicinal chemistry, derivatives of hydroxybenzoic acid, which is structurally related to benzocyclobutene, are used in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004). This highlights the role of benzocyclobutene derivatives in developing new pharmaceuticals and biomaterials.
Material Science : Benzocyclobutene-functionalized resins have been synthesized for use in thermosetting resins, which demonstrate high storage moduli and temperature resistance (Cheng et al., 2012). These materials are critical in industries where high-performance, durable materials are required.
Chemical Synthesis : Benzocyclobutene derivatives are also involved in the study of substituent effects on electrocyclic reactions, providing insights into reaction mechanisms and rates, which are fundamental in chemical synthesis (Niwayama et al., 1996).
Safety And Hazards
properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZACTIXQITJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596941 | |
Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxymethylbenzocyclobutene | |
CAS RN |
15100-35-3 | |
Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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